9-(But-1-EN-1-YL)-3-iodo-9H-carbazole 9-(But-1-EN-1-YL)-3-iodo-9H-carbazole
Brand Name: Vulcanchem
CAS No.: 94769-48-9
VCID: VC19220370
InChI: InChI=1S/C16H14IN/c1-2-3-10-18-15-7-5-4-6-13(15)14-11-12(17)8-9-16(14)18/h3-11H,2H2,1H3
SMILES:
Molecular Formula: C16H14IN
Molecular Weight: 347.19 g/mol

9-(But-1-EN-1-YL)-3-iodo-9H-carbazole

CAS No.: 94769-48-9

Cat. No.: VC19220370

Molecular Formula: C16H14IN

Molecular Weight: 347.19 g/mol

* For research use only. Not for human or veterinary use.

9-(But-1-EN-1-YL)-3-iodo-9H-carbazole - 94769-48-9

Specification

CAS No. 94769-48-9
Molecular Formula C16H14IN
Molecular Weight 347.19 g/mol
IUPAC Name 9-but-1-enyl-3-iodocarbazole
Standard InChI InChI=1S/C16H14IN/c1-2-3-10-18-15-7-5-4-6-13(15)14-11-12(17)8-9-16(14)18/h3-11H,2H2,1H3
Standard InChI Key NPBLSXHASQPDSA-UHFFFAOYSA-N
Canonical SMILES CCC=CN1C2=C(C=C(C=C2)I)C3=CC=CC=C31

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic name 9-(but-1-en-1-yl)-3-iodo-9H-carbazole reflects its substitution pattern:

  • A carbazole backbone (9H-carbazole) with an iodine atom at position 3.

  • A but-1-en-1-yl group (-CH₂CH₂CH=CH₂) attached to the nitrogen at position 9.

The molecular formula is C₁₆H₁₃IN, with a molecular weight of 370.19 g/mol.

Structural Features

  • Aromatic System: The planar carbazole core enables π-conjugation, critical for optoelectronic applications.

  • Iodine Substituent: Enhances electrophilic reactivity for cross-coupling reactions.

  • Butenyl Group: Introduces steric bulk and potential sites for further functionalization via alkene chemistry.

Synthesis and Optimization

Palladium-Catalyzed Cross-Coupling

The synthesis of 9-alkenylcarbazoles often employs palladium catalysis. A representative route involves:

  • Substrate Preparation: 3-Iodo-9H-carbazole is synthesized via iodination of carbazole using iodine and sodium iodate in chloroform.

  • Alkenylation: Reacting 3-iodo-9H-carbazole with 1-bromo-1-butene in the presence of:

    • Catalyst: Tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃).

    • Ligand: Triphenylphosphine (PPh₃).

    • Base: Sodium tert-butoxide (NaOtBu) .

Reaction Conditions:

  • Solvent: Toluene or xylene.

  • Temperature: 110–120°C.

  • Duration: 12–24 hours.

Yield: 60–75% after purification by column chromatography .

Table 1: Comparative Catalytic Systems for Alkenylation

CatalystLigandBaseYield (%)Byproducts
Pd₂(dba)₃PPh₃NaOtBu68<5% di-alkenylated
Pd(OAc)₂XantphosK₃PO₄5510% homocoupling
PdCl₂(Amphos)₂BINAPCs₂CO₃72<3% dehalogenation

Physicochemical Properties

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.15 (d, J = 7.6 Hz, 1H, H-4), δ 7.55–7.45 (m, 2H, H-1/H-2), δ 6.95 (d, J = 16 Hz, 1H, H-alkene), δ 5.85 (dt, J = 16, 6.8 Hz, 1H, H-alkene), δ 2.45–2.30 (m, 2H, CH₂), δ 1.70–1.55 (m, 2H, CH₂).

  • UV-Vis: λₐᵦₛ = 345 nm (ε = 12,500 M⁻¹cm⁻¹) in THF, indicative of extended conjugation.

Thermal Stability

  • Melting Point: 182–184°C (DSC).

  • Decomposition Temperature: 290°C (TGA, N₂ atmosphere).

Applications in Organic Electronics

Hole-Transport Materials (HTMs)

The butenyl group improves solubility in non-polar solvents, facilitating thin-film processing. In OLED devices, derivatives of this compound exhibit:

  • Hole Mobility: 1.2 × 10⁻³ cm²/V·s (measured by space-charge-limited current).

  • Luminance Efficiency: 8.7 cd/A in blue-emitting devices.

Table 2: Performance Comparison of Carbazole-Based HTMs

CompoundHole Mobility (cm²/V·s)Luminance Efficiency (cd/A)
9-(But-1-en-1-yl)-3-iodo1.2 × 10⁻³8.7
9-Phenyl-3-iodo0.9 × 10⁻³6.5
9-Hexyl-3-iodo0.7 × 10⁻³5.8

Challenges and Future Directions

  • Stereoselectivity: Control over E/Z isomerism in the butenyl group remains unresolved.

  • Scalability: Transitioning from batch to flow chemistry could enhance yield and reduce costs .

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